molecular formula C26H30N2O2S B10880656 N-benzyl-N-(2-phenylethyl)-1-(phenylsulfonyl)piperidin-4-amine

N-benzyl-N-(2-phenylethyl)-1-(phenylsulfonyl)piperidin-4-amine

Cat. No.: B10880656
M. Wt: 434.6 g/mol
InChI Key: VQYATVNWIKJTTI-UHFFFAOYSA-N
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Description

N-benzyl-N-(2-phenylethyl)-1-(phenylsulfonyl)piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl, phenylethyl, and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-(2-phenylethyl)-1-(phenylsulfonyl)piperidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzyl and phenylethyl groups through nucleophilic substitution reactions. The phenylsulfonyl group is usually introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Industrial synthesis also emphasizes scalability and cost-effectiveness, often employing continuous flow reactors and automated systems.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenylethyl groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or acetophenone derivatives, while reduction can produce sulfides or thiols.

Scientific Research Applications

N-benzyl-N-(2-phenylethyl)-1-(phenylsulfonyl)piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, especially those targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-phenylethyl)-1-(phenylsulfonyl)piperidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary, but often include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

    N-benzylpiperidine: Lacks the phenylethyl and phenylsulfonyl groups, resulting in different chemical and biological properties.

    N-(2-phenylethyl)piperidine: Similar to the target compound but without the benzyl and phenylsulfonyl groups.

    1-(phenylsulfonyl)piperidine: Contains the phenylsulfonyl group but lacks the benzyl and phenylethyl groups.

Uniqueness: N-benzyl-N-(2-phenylethyl)-1-(phenylsulfonyl)piperidin-4-amine is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H30N2O2S

Molecular Weight

434.6 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-benzyl-N-(2-phenylethyl)piperidin-4-amine

InChI

InChI=1S/C26H30N2O2S/c29-31(30,26-14-8-3-9-15-26)28-20-17-25(18-21-28)27(22-24-12-6-2-7-13-24)19-16-23-10-4-1-5-11-23/h1-15,25H,16-22H2

InChI Key

VQYATVNWIKJTTI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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